molecular formula C20H15ClN2O3S B3685216 4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B3685216
M. Wt: 398.9 g/mol
InChI Key: QDRQIKJDJHXIFK-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

The linear formula of the compound is C14H11ClN2O . The molecular weight is 258.71 .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways . They have been confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Future Directions

Benzoxazole derivatives have shown promising results in various fields, especially in medicinal chemistry . There is an increased demand to develop newer antimicrobial agents . Also, they have shown potential in treating cancer . Therefore, future research could focus on exploring these areas further.

Properties

IUPAC Name

4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-13-5-10-19-18(11-13)22-20(26-19)14-3-2-4-16(12-14)23-27(24,25)17-8-6-15(21)7-9-17/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRQIKJDJHXIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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